molecular formula C8H5BF6O2 B1304971 (2,6-Bis(trifluoromethyl)phenyl)boronic acid CAS No. 681812-07-7

(2,6-Bis(trifluoromethyl)phenyl)boronic acid

Cat. No. B1304971
CAS RN: 681812-07-7
M. Wt: 257.93 g/mol
InChI Key: WAMPGNNEOZGBHR-UHFFFAOYSA-N
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Description

2,6-Bis(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C8H5BF6O2 . It has an average mass of 257.926 Da and a monoisotopic mass of 258.028687 Da . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of 2,6-Bis(trifluoromethyl)phenylboronic acid consists of a phenyl ring substituted with two trifluoromethyl groups at the 2 and 6 positions and a boronic acid group at the 1 position .


Chemical Reactions Analysis

2,4-Bis(trifluoromethyl)phenylboronic acid, a similar compound, has been found to be a highly effective catalyst for dehydrative amidation between carboxylic acids and amines .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 258.3±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 52.4±3.0 kJ/mol and a flash point of 110.0±30.1 °C .

Mechanism of Action

Target of Action

The primary target of 2,6-Bis(trifluoromethyl)phenylboronic acid is the carbon-carbon bond formation in organic compounds . This compound is used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

In the SM cross-coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form the new Pd-C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki-Miyaura cross-coupling pathway . This pathway involves the coupling of organoboron compounds (like 2,6-Bis(trifluoromethyl)phenylboronic acid) with organic halides or pseudohalides to form carbon-carbon bonds .

Pharmacokinetics

The compound is known to be stable and readily prepared , suggesting good bioavailability

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds . This is a crucial step in many organic synthesis reactions, enabling the creation of complex organic compounds from simpler precursors .

Action Environment

The action of 2,6-Bis(trifluoromethyl)phenylboronic acid is influenced by various environmental factors. The compound is known to be stable and environmentally benign , suggesting that it can maintain its efficacy under a range of conditions.

Safety and Hazards

2,6-Bis(trifluoromethyl)phenylboronic acid may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The application of 2,6-bis(trifluoromethyl)phenylboronic acid as a recoverable and reusable protective agent for diols has been described . The resulting cyclic boronic esters are water- and air-stable and tolerant to various organic transformations . This suggests potential future applications in the field of synthetic chemistry.

properties

IUPAC Name

[2,6-bis(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BF6O2/c10-7(11,12)4-2-1-3-5(8(13,14)15)6(4)9(16)17/h1-3,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMPGNNEOZGBHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1C(F)(F)F)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BF6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382526
Record name [2,6-Bis(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Bis(trifluoromethyl)phenyl)boronic acid

CAS RN

681812-07-7
Record name [2,6-Bis(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Bis(trifluoromethyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does o-FXylB(OH)2 function as a protective group for diols, and what makes it advantageous?

A1: o-FXylB(OH)2 reacts with diols to form cyclic boronic esters, effectively protecting the diol functionality. [] This protection strategy is advantageous due to the esters' remarkable stability against water, air, and various organic reagents. [] This allows for selective chemical transformations on other parts of the molecule without affecting the protected diol.

Q2: What makes the deprotection of o-FXylB(OH)2-protected diols particularly useful in organic synthesis?

A2: The deprotection of o-FXylB(OH)2-protected diols can be achieved under mild conditions, a significant advantage in complex synthetic sequences where harsh conditions could degrade other functional groups. [] This mild deprotection strategy contributes to the versatility of o-FXylB(OH)2 as a protective group in multistep synthesis.

Q3: Beyond protection chemistry, what other applications does o-FXylB(OH)2 have in organic synthesis?

A3: Research has shown that o-FXylB(OH)2 facilitates the regioselective sulfation of allyl β-d-galactopyranoside without using tin reagents, offering a less toxic alternative for this important transformation. [] This methodology has been successfully applied in the total synthesis of seminolipid and its analogues, highlighting the utility of o-FXylB(OH)2 in synthesizing complex glycolipids. []

Q4: Has o-FXylB(OH)2 demonstrated any catalytic activity, and if so, what is the mechanism involved?

A4: Computational studies have revealed the potential of o-FXylB(OH)2 and its derivatives as biomimetic catalysts for CO2 hydration. [] The proposed mechanism involves the formation of a boronic acid-CO2 adduct, facilitating the nucleophilic attack of water on CO2 and subsequent proton transfer steps. [] These studies suggest a promising avenue for utilizing o-FXylB(OH)2 derivatives in carbon capture technologies.

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